molecular formula C31H34O8 B043624 ((2R,3R,4S,5S,6R)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate CAS No. 65556-30-1

((2R,3R,4S,5S,6R)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate

Cat. No. B043624
CAS RN: 65556-30-1
M. Wt: 534.6 g/mol
InChI Key: IFCAMEQHKHEHBS-YOGXEWEVSA-N
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Description

The compound is a structurally complex organic molecule, characterized by its specific stereochemistry and functional groups. It belongs to the class of compounds that typically undergo intricate synthetic routes involving multiple steps, each optimizing yields and stereoselectivity.

Synthesis Analysis

Synthesis of complex pyran derivatives often involves ring transformation reactions and stereoselective annulation processes. For instance, the synthesis of similar pyran derivatives has been achieved through condensation reactions and one-pot synthesis approaches that ensure the introduction of various substituents into the pyran ring in a controlled manner (Ram & Goel, 1996); (Morishita et al., 1992).

Molecular Structure Analysis

The detailed molecular structure of related compounds highlights the importance of stereochemistry and the arrangement of functional groups. For example, X-ray crystallography has been utilized to elucidate the three-dimensional configurations, showcasing how substituents influence overall molecular conformation (Zukerman-Schpector et al., 2015).

Chemical Reactions and Properties

Pyran derivatives participate in various chemical reactions, underlining their reactivity towards functional group transformations and ring-opening reactions. These reactivities are pivotal for further modifications and applications of the compound (Hua et al., 1997).

properties

IUPAC Name

[(2R,3R,4S,5S,6R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3/t27-,28-,29+,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCAMEQHKHEHBS-YOGXEWEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445586
Record name 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-alpha-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2R,3R,4S,5S,6R)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate

CAS RN

65556-30-1
Record name 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-alpha-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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